
(3S,4R)-1-Benzyl-3,4-dimethylazetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4R)-1-Benzyl-3,4-dimethylazetidin-2-one is a chiral azetidinone derivative Azetidinones are four-membered lactams, which are important structural motifs in medicinal chemistry due to their presence in various bioactive compounds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-Benzyl-3,4-dimethylazetidin-2-one typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method is the enantioselective reduction of N-benzyl-4-substituted glutarimides using an oxazaborolidine catalyst derived from cis-1-amino-indan-2-ol . This method provides the desired azetidinone with high enantiomeric excess.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale enantioselective synthesis using chiral catalysts or biocatalysts. The use of immobilized enzymes, such as lipases, can also be employed for the kinetic resolution of racemic mixtures to obtain the desired enantiomer .
化学反应分析
Types of Reactions
(3S,4R)-1-Benzyl-3,4-dimethylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the azetidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles like alkyl halides or amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohols or amines.
科学研究应用
(3S,4R)-1-Benzyl-3,4-dimethylazetidin-2-one has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a model compound for studying stereoselective reactions.
Biology: The compound can be used in the development of enzyme inhibitors or as a probe for studying enzyme mechanisms.
作用机制
The mechanism of action of (3S,4R)-1-Benzyl-3,4-dimethylazetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For example, it may inhibit enzyme activity by binding to the active site and preventing substrate access .
相似化合物的比较
Similar Compounds
- (3R,4S)-1-Benzyl-3,4-dimethylazetidin-2-one
- (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide
Uniqueness
(3S,4R)-1-Benzyl-3,4-dimethylazetidin-2-one is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties
属性
CAS 编号 |
62965-01-9 |
|---|---|
分子式 |
C12H15NO |
分子量 |
189.25 g/mol |
IUPAC 名称 |
(3S,4R)-1-benzyl-3,4-dimethylazetidin-2-one |
InChI |
InChI=1S/C12H15NO/c1-9-10(2)13(12(9)14)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3/t9-,10+/m0/s1 |
InChI 键 |
OKVICDHXGCQBTC-VHSXEESVSA-N |
手性 SMILES |
C[C@H]1[C@H](N(C1=O)CC2=CC=CC=C2)C |
规范 SMILES |
CC1C(N(C1=O)CC2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(1H-Inden-2-yl)methyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B14506481.png)
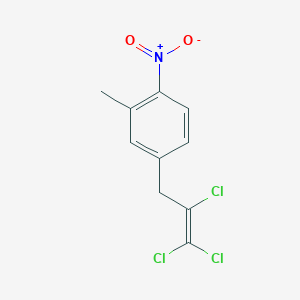
![Urea, N-[(2,5-dimethylphenyl)methyl]-N'-phenyl-](/img/structure/B14506489.png)
![Naphtho[1,8-cd]-1,2-thiaselenole](/img/structure/B14506496.png)
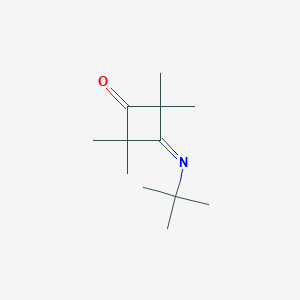
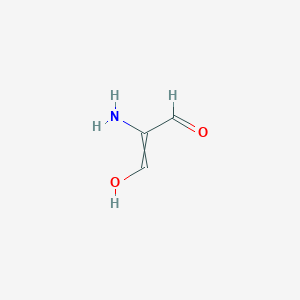
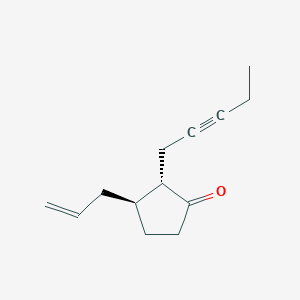
![N-[(4-Dodecylphenyl)methyl]naphthalen-1-amine](/img/structure/B14506511.png)
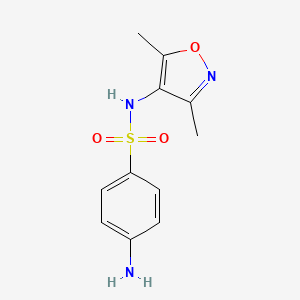

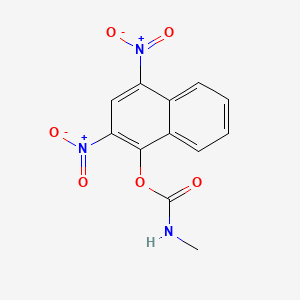
acetate](/img/structure/B14506523.png)
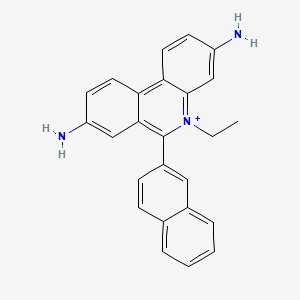
![1,1'-(Dodecane-1,12-diyl)bis[4-(hexylamino)pyridin-1-ium] dibromide](/img/structure/B14506539.png)
